molecular formula C16H23NO6S B13911056 3-O-tert-butyl 1-O-ethyl 2-amino-2-(4-methylphenyl)sulfonylpropanedioate

3-O-tert-butyl 1-O-ethyl 2-amino-2-(4-methylphenyl)sulfonylpropanedioate

Cat. No.: B13911056
M. Wt: 357.4 g/mol
InChI Key: JPABHWSJUPUFHK-UHFFFAOYSA-N
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Description

3-O-tert-butyl 1-O-ethyl 2-amino-2-(4-methylphenyl)sulfonylpropanedioate is a complex organic compound featuring a tert-butyl group, an ethyl ester, an amino group, and a sulfonyl group attached to a propanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-tert-butyl 1-O-ethyl 2-amino-2-(4-methylphenyl)sulfonylpropanedioate typically involves multi-step organic reactions. One common approach is to start with the appropriate sulfonyl chloride and react it with an amino acid derivative under controlled conditions. The tert-butyl and ethyl groups are introduced through esterification reactions using tert-butyl alcohol and ethanol, respectively. The reaction conditions often involve the use of catalysts such as sulfuric acid or other strong acids to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-O-tert-butyl 1-O-ethyl 2-amino-2-(4-methylphenyl)sulfonylpropanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the sulfonyl group can produce sulfides. Substitution reactions can lead to the formation of various esters and amides .

Scientific Research Applications

3-O-tert-butyl 1-O-ethyl 2-amino-2-(4-methylphenyl)sulfonylpropanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-O-tert-butyl 1-O-ethyl 2-amino-2-(4-methylphenyl)sulfonylpropanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-[(E)-But-1-en-3-yl]benzoate
  • tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)­amino]methyl}-1H-1,2,3-triazol-4-yl)methyl}amino)methyl}-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid
  • 2-(tert-Butylamino)ethyl methacrylate

Uniqueness

What sets 3-O-tert-butyl 1-O-ethyl 2-amino-2-(4-methylphenyl)sulfonylpropanedioate apart is its combination of functional groups, which confer unique reactivity and potential for diverse applications. The presence of both tert-butyl and sulfonyl groups, along with an amino acid backbone, makes it a versatile compound for various chemical transformations and research applications.

Properties

Molecular Formula

C16H23NO6S

Molecular Weight

357.4 g/mol

IUPAC Name

3-O-tert-butyl 1-O-ethyl 2-amino-2-(4-methylphenyl)sulfonylpropanedioate

InChI

InChI=1S/C16H23NO6S/c1-6-22-13(18)16(17,14(19)23-15(3,4)5)24(20,21)12-9-7-11(2)8-10-12/h7-10H,6,17H2,1-5H3

InChI Key

JPABHWSJUPUFHK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OC(C)(C)C)(N)S(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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